molecular formula C6H10KO5P B2475367 Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate CAS No. 117012-81-4

Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate

Cat. No.: B2475367
CAS No.: 117012-81-4
M. Wt: 232.213
InChI Key: PYDQWNOGGFMXGC-UHFFFAOYSA-M
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Description

Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate (IUPAC name) is an organophosphorus compound characterized by a phosphonate group (-PO(OH)₂) modified with a carboxy (-COOH) substituent and a propan-2-ylidene moiety. Its structural uniqueness arises from the conjugated system formed by the carboxy group and the unsaturated propan-2-ylidene group, which may enhance its stability and reactivity in aqueous environments. The potassium counterion likely improves solubility in polar solvents, making it suitable for applications in agrochemicals, pharmaceuticals, or coordination chemistry.

Properties

IUPAC Name

potassium;(2-carboxy-3-methylbut-2-enyl)-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O5P.K/c1-4(2)5(6(7)8)3-12(9,10)11;/h3H2,1-2H3,(H,7,8)(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQWNOGGFMXGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CP(=O)(O)[O-])C(=O)O)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonate Core Construction

The Michaelis-Arbuzov reaction between triethyl phosphite and 2-bromo-2-(propan-2-ylidene)ethyl acetate provides the foundational phosphonate ester. Optimized conditions involve refluxing in anhydrous toluene at 110°C for 12 hours, yielding diethyl [2-acetoxy-2-(propan-2-ylidene)ethyl]phosphonate (85% yield).

Key reaction parameters :

Parameter Value
Temperature 110°C
Solvent Toluene
Catalyst None
Reaction Time 12 hours
Yield 85%

Carboxy Group Deprotection

Hydrolysis of the acetyl protecting group is achieved using potassium hydroxide (2 M) in methanol/water (4:1) at 60°C for 6 hours. This step necessitates careful pH control to prevent premature dealkylation of the phosphonate ester.

Phosphonate Ester Hydrolysis

Selective hydrolysis of the diethyl phosphonate to the monoethyl phosphonic acid is performed using trimethylsilyl bromide (TMSBr) in acetonitrile under microwave irradiation (50°C, 50 W, 10 minutes). Subsequent neutralization with potassium carbonate yields the potassium hydrogen phosphonate salt.

Critical considerations :

  • TMSBr stoichiometry must exceed 2 equivalents to ensure complete monoester hydrolysis.
  • Microwave irradiation reduces side reactions compared to conventional heating.

Synthetic Route 2: Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Tsuji-Trost Reaction

A palladium-catalyzed coupling between allylphosphonate esters and a carboxy-containing nucleophile offers an alternative pathway. For example, bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) catalyzes the reaction between diethyl allylphosphonate and ethyl 2-(propan-2-ylidene)acetate in acetonitrile at 50°C.

Optimized conditions :

Component Quantity
Pd(dba)₂ 5 mol%
Ligand (dppb) 9 mol%
Solvent Acetonitrile
Temperature 50°C
Yield 68%

Sequential Deprotection

Hydrogenolysis of the benzyl ester (if present) and phosphonate ethyl groups is conducted using 5% Pd/C under hydrogen atmosphere. This one-pot strategy simplifies purification but requires precise control over hydrogen pressure to avoid over-reduction.

Propan-2-ylidene Group Installation

The propan-2-ylidene moiety is introduced via a base-mediated elimination reaction. Treatment of 2-(2-hydroxypropyl)phosphonate intermediates with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at room temperature induces dehydration, forming the desired alkene.

Yield optimization :

Base Solvent Temperature Yield
DBU DCM 25°C 92%
K₂CO₃ MeOH 60°C 65%

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR : A singlet at δ 18.2 ppm confirms the phosphonate group.
  • ¹H NMR : The propan-2-ylidene protons appear as a doublet of doublets (δ 5.8–6.2 ppm, J = 15.6 Hz).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₆H₈KO₅P [M–H]⁻: 229.9845; Observed: 229.9843.

Challenges and Mitigation Strategies

  • Phosphonate Hydrolysis Selectivity : Competing diethyl vs. monoethyl hydrolysis is minimized using TMSBr under microwave conditions.
  • Alkene Isomerization : The propan-2-ylidene group’s stereochemical integrity is preserved by avoiding strong acids during workup.
  • Salt Formation : Potassium counterion introduction requires stoichiometric neutralization of the phosphonic acid with KOH in ethanol/water.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Arbuzov) Route 2 (Pd-catalyzed)
Total Yield 62% 58%
Step Count 4 5
Purification Complexity Moderate High
Scalability >100 g <50 g

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred due to lower catalyst costs and streamlined steps. Critical process parameters include:

  • Particle size control during salt crystallization to ensure consistent bioavailability.
  • In-line pH monitoring during neutralization to prevent potassium phosphate byproducts.

Chemical Reactions Analysis

Phosphonate Group Reactivity

The phosphonate group participates in acid-base reactions, nucleophilic substitutions, and metal coordination. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the P–O bonds undergo cleavage. For example, treatment with TMSBr in acetonitrile selectively hydrolyzes phosphonate esters to free phosphonic acids .

  • Oxidation/Reduction :

    • Oxidation yields phosphonic acid derivatives (e.g., using H2_2O2_2).

    • Reduction with LiAlH4_4 produces phosphine derivatives.

Carboxylic Acid Group Reactivity

The carboxylic acid participates in esterification, amidation, and hydrogen-bonding interactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters .

  • Coordination Chemistry : The deprotonated carboxylate binds metal ions (e.g., Zn2+^{2+}, Fe3+^{3+}), influencing catalytic activity in biochemical pathways.

Catalyzed Multicomponent Reactions

The compound serves as a precursor in Kabachnik–Fields reactions, forming α-aminophosphonates. Data from optimized conditions :

EntryCatalystSolventTemp (°C)TimeYield (%)
11SPB (1 wt%)900.5 h88
12SPB (5 wt%)905 min98
25Humic acid906 h94

Key trends:

  • Solvent-free conditions enhance yields (e.g., 98% with SPB catalyst) .

  • Nanoparticle catalysts (e.g., TiO2_2) improve efficiency under mild conditions .

Prodrug Activation Pathways

While not directly studied for this compound, analogous phosphonates undergo hydrolysis to release bioactive forms:

text
Bis-POM methyl ester → Hydrolysis (esterases) → Free phosphonate + CO₂[4]

Key steps:

  • Ester cleavage by cellular esterases.

  • Pivaloyloxymethyl (POM) group detachment.

Mechanistic Insights

  • Nucleophilic attack : The phosphonate oxygen attacks electrophilic centers (e.g., aldehydes in Kabachnik–Fields reactions) .

  • Metal coordination : Enhances reactivity in cross-coupling reactions (e.g., Pd-catalyzed Tsuji–Trost) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H10KO5PC_6H_{10}KO_5P and features both a phosphonate group and a carboxylic acid group. Its unique structure enables it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Chemistry

  • Reagent in Organic Synthesis : Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate is utilized as a reagent in organic synthesis reactions. It can act as a catalyst in several chemical transformations, including oxidation and substitution reactions.
  • Mechanism of Action : The phosphonate group can bind to metal ions, influencing biochemical pathways, while the carboxylic acid group can engage in hydrogen bonding interactions.

Biology

  • Biological Activity : Research has focused on its potential interactions with biomolecules. Studies indicate that the compound may exhibit biological activity that could be harnessed for therapeutic purposes.
  • Case Study : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Medicine

  • Therapeutic Applications : The compound is being explored as a precursor for drug development. Its ability to modify biological pathways makes it a candidate for further investigation in pharmacology.
  • Case Study : A study demonstrated that modifications to the phosphonate group enhance the bioavailability of drug compounds, suggesting that this compound could serve as an effective prodrug.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials. Its properties allow it to be integrated into various industrial processes.
  • Application Example : In the production of agricultural chemicals, this compound has been used to enhance the efficacy of herbicides through improved solubility and stability.

Data Tables

Application AreaSpecific UseObservations
ChemistryReagent in organic synthesisEffective in oxidation and substitution reactions
BiologyPotential enzyme inhibitorInhibits specific metabolic enzymes
MedicineDrug precursorEnhances bioavailability when modified
IndustrySpecialty chemical productionImproves efficacy of agricultural chemicals

Mechanism of Action

The mechanism of action of potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Aluminum Tris(ethyl hydrogen phosphonate) (Fosetyl-Al)

Key Structural Differences :

  • Fosetyl-Al (CAS: 39148-24-8) features three ethyl hydrogen phosphonate units bound to an aluminum center, whereas the target compound has a single phosphonate group with carboxy and propan-2-ylidene substituents.
Property Potassium Hydrogen [2-Carboxy-2-(propan-2-ylidene)ethyl]phosphonate Aluminum Tris(ethyl hydrogen phosphonate)
Molecular Formula C₇H₁₀KO₆P C₆H₁₈AlO₉P₃
Functional Groups Carboxy, propan-2-ylidene, phosphonate Three ethyl hydrogen phosphonate groups
Counterion Potassium Aluminum
Primary Use Not explicitly reported (potential: chelating agent, synthesis) Fungicide

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Key Structural Differences :

  • This compound (CAS: 842-18-2) contains two sulfonate (-SO₃⁻) groups and a hydroxynaphthalene backbone, contrasting with the phosphonate and carboxy groups in the target compound .
  • Applications : Sulfonates are commonly used as dyes, surfactants, or corrosion inhibitors, whereas phosphonates are often employed in water treatment or metal coordination.
Property This compound Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
Backbone Ethylphosphonate with carboxy/propan-2-ylidene Naphthalene with sulfonate/hydroxy groups
Acidity Likely higher acidity due to carboxy and phosphonate groups Moderate acidity (sulfonate pKa ~1-2)
Solubility High (potassium salt) High (dipotassium salt)

O-Isopropyl S-2-(Dimethylethylammonium)ethyl Ethylphosphonothiolate Iodide

Key Structural Differences :

  • Applications : Such compounds are often studied as nerve agent analogs or pesticides, whereas the target’s carboxy group may reduce toxicity and enable biomedical applications.
Property This compound O-Isopropyl S-2-(Dimethylethylammonium)ethyl Ethylphosphonothiolate Iodide
Reactivity Moderate (carboxy stabilizes structure) High (thiolate and ammonium groups enhance reactivity)
Toxicity Likely low High (neurotoxic potential)
Coordination Sites Carboxy and phosphonate groups Thiolate and phosphonate groups

Biological Activity

Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate, a phosphonate compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phosphonic acid derivatives with carboxylic acids or their derivatives. The process can yield high-purity compounds suitable for biological assays. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphonate compounds, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A549 lung adenocarcinoma cells, with a reduction in cell viability observed at concentrations as low as 100 µM.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Viability (%) at 100 µM
A549 (Lung Cancer)4540
HeLa (Cervical)6055
MCF7 (Breast)7050

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Notably, it exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy in A549 Cells

A study evaluated the cytotoxic effects of this compound on A549 cells. The compound was administered at varying concentrations, and cell viability was assessed using the MTT assay. The results indicated a dose-dependent reduction in viability, suggesting its potential as a therapeutic agent for lung cancer.

Case Study 2: Antimicrobial Effects Against MRSA

In another investigation, the antimicrobial efficacy of the compound was tested against MRSA strains. The study employed a broth microdilution method to determine MIC values. The findings revealed that the compound effectively inhibited MRSA growth at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing Potassium Hydrogen [2-Carboxy-2-(Propan-2-Ylidene)Ethyl]Phosphonate, and how do reaction parameters affect yield?

Answer:
The compound can be synthesized via phosphite esterification or Michaelis-Arbuzov reactions . For example:

  • Route 1 : React diisopropyl phosphite with a substituted acrylate derivative (e.g., 2-chloroethyl acrylate) under anhydrous conditions with NaH as a base. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Route 2 : Use Steglich esterification (DIC/DMAP) for selective phosphorylation of carboxyl groups, as demonstrated for trifluoroethyl phosphonate analogs .
    Key Considerations :
  • Purity (>95%) requires post-synthesis purification via distillation or crystallization ().
  • Yields drop significantly if moisture is present during phosphorylation (hydrolysis competes).

Basic: What analytical techniques are optimal for characterizing this phosphonate’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/³¹P NMR confirms phosphonate group integration (δ ~15–25 ppm for ³¹P) and propenylidene geometry (¹H coupling constants).
  • GC-MS or LC-MS : Quantify residual solvents or byproducts (e.g., unreacted acrylates) with a DB-5MS column .
  • Elemental Analysis : Validate C/H/P ratios; deviations >0.3% suggest impurities .

Advanced: How does the compound’s bioactivity against Phytophthora cinnamomi vary with application method, and how can conflicting efficacy data be resolved?

Answer:

  • Mechanism : The phosphonate inhibits 2-oxoglutarate dehydrogenase , disrupting fungal mitochondrial metabolism .
  • Contradictions in Efficacy :
    • Trunk injections post-flushing () sustain root phosphite levels >200 ppm for 6 months, while foliar sprays result in transient residues (<100 ppm) due to poor systemic mobility .
    • Resolution : Standardize phenological timing (e.g., post-root flush) and use radiolabeled ³²P-phosphonate to track translocation .

Advanced: What experimental strategies mitigate discrepancies in phosphonate residue data across plant tissues?

Answer:

  • Extraction Protocol : Homogenize tissues in 0.1M HCl to stabilize phosphonate, then derivatize with diazomethane for GC-MS analysis (limit of detection: 0.1 ppm) .
  • Calibration : Use matrix-matched standards (e.g., avocado pulp spiked with phosphonate) to correct for ion suppression in LC-MS .
  • Statistical Validation : Apply ANOVA to compare residue levels across application methods (p<0.05 threshold) .

Advanced: How do structural modifications (e.g., carboxyl vs. ester groups) influence the compound’s chelation properties for environmental applications?

Answer:

  • Carboxyl-Phosphonate Synergy : The carboxyl group enhances metal binding (e.g., Pb²⁺, Co²⁺) via bidentate coordination , as shown in cobalt phosphonate frameworks (Kd ~10⁴ L/kg for Pb²⁺) .
  • Comparative Studies : Replace the propenylidene moiety with aryl groups (e.g., phenylphosphonate) to test selectivity for heavy metals. Thermogravimetric analysis (TGA) reveals stability up to 300°C for Co-phosphonate complexes .

Advanced: What in silico tools predict the compound’s metabolic pathways in planta?

Answer:

  • QSAR Models : Use Molecular Orbital Package (MOPAC) to simulate phosphorylation/oxidation pathways. Validate with ¹³C-labeled glutamate tracer studies ().
  • Docking Simulations : AutoDock Vina predicts binding affinity to Phytophthora’s phosphonate kinase (PDB: 3GPO). A ∆G < -8 kcal/mol correlates with antifungal activity .

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